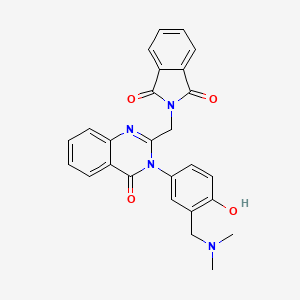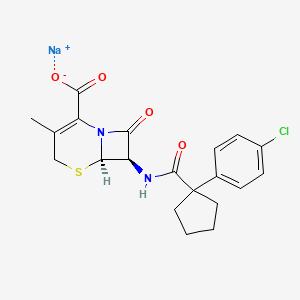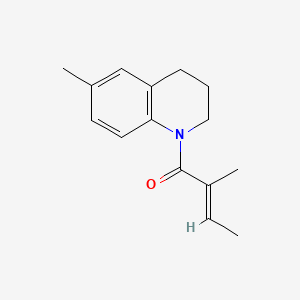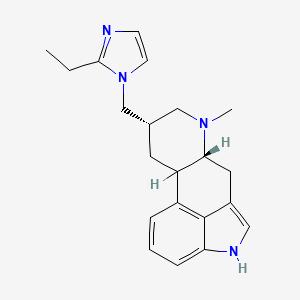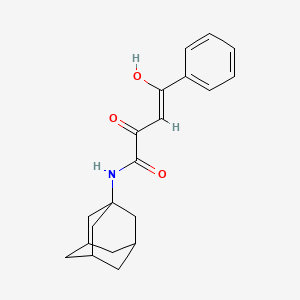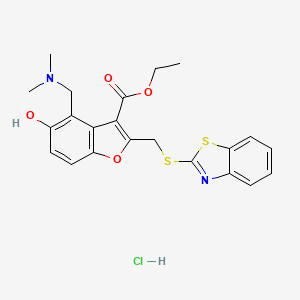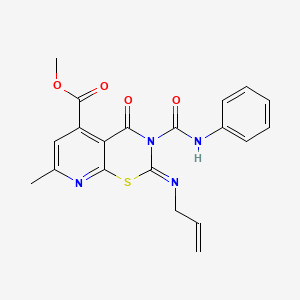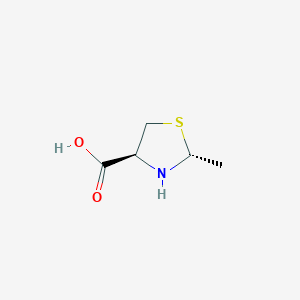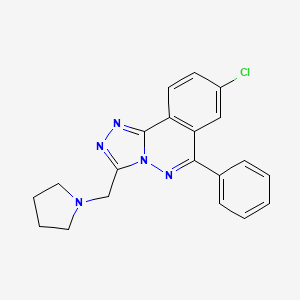
1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-6-phenyl-3-(1-pyrrolidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-6-phenyl-3-(1-pyrrolidinylmethyl)- is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is part of the triazolophthalazine family, known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-6-phenyl-3-(1-pyrrolidinylmethyl)- typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, in the presence of potassium carbonate, followed by treatment with p-TsOH . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and pyrrolidinylmethyl positions.
Common reagents and conditions used in these reactions include dry DMF, potassium carbonate, and p-TsOH. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Exhibits significant antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The exact mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other triazolophthalazine derivatives, such as:
- 1,2,4-Triazolo(3,4-b)phthalazine
- 1,2,4-Triazolo(4,3-a)pyrazine
- 1,2,4-Triazolo(4,3-a)quinoxaline
These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological activities and applications. The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-6-phenyl-3-(1-pyrrolidinylmethyl)- lies in its specific substituents, which confer distinct biological activities and potential therapeutic benefits.
Properties
CAS No. |
120116-62-3 |
|---|---|
Molecular Formula |
C20H18ClN5 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
8-chloro-6-phenyl-3-(pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C20H18ClN5/c21-15-8-9-16-17(12-15)19(14-6-2-1-3-7-14)24-26-18(22-23-20(16)26)13-25-10-4-5-11-25/h1-3,6-9,12H,4-5,10-11,13H2 |
InChI Key |
UYQJIZBJWCTJPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=NN=C3N2N=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




